molecular formula C12H3Cl5O B3065979 2,3,4,6,8-Pentachlorodibenzofuran CAS No. 67481-22-5

2,3,4,6,8-Pentachlorodibenzofuran

Cat. No.: B3065979
CAS No.: 67481-22-5
M. Wt: 340.4 g/mol
InChI Key: MKRFORPSRBMAIP-UHFFFAOYSA-N
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Description

2,3,4,6,8-Pentachlorodibenzofuran is a polychlorinated dibenzofuran, a class of organic compounds with multiple chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxic effects. This compound is particularly notable for its stability and resistance to degradation, making it a persistent organic pollutant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of polychlorinated dibenzofurans, including 2,3,4,6,8-Pentachlorodibenzofuran, typically involves the chlorination of dibenzofuran under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .

Industrial Production Methods

Industrial production of this compound often occurs as a byproduct of various chemical processes, including the manufacture of chlorinated pesticides, herbicides, and the incineration of chlorine-containing waste materials. The compound can also be formed during the bleaching of paper pulp using chlorine-based agents .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,8-Pentachlorodibenzofuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include various chlorinated dibenzofuran derivatives, which can have different degrees of chlorination and substitution patterns. These products are often studied for their environmental and toxicological properties .

Mechanism of Action

2,3,4,6,8-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. Upon binding to AhR, the compound induces the expression of genes involved in xenobiotic metabolism, such as CYP1A1 and CYP1A2. This leads to the production of enzymes that metabolize the compound and other xenobiotics, potentially resulting in toxic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,4,6,8-Pentachlorodibenzofuran include other polychlorinated dibenzofurans, such as:

Uniqueness

This compound is unique due to its specific chlorination pattern, which affects its chemical properties, environmental persistence, and toxicological profile. Compared to other polychlorinated dibenzofurans, it may have different binding affinities to the AhR and varying degrees of toxicity .

Properties

IUPAC Name

2,3,4,6,8-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-4-1-5-6-3-7(14)9(16)10(17)12(6)18-11(5)8(15)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRFORPSRBMAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217837
Record name 2,3,4,6,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67481-22-5
Record name 2,3,4,6,8-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067481225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,6,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6,8-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7558425O1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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